Enhanced Lipophilicity (XLogP3-AA) Relative to the Non-Halogenated 2-Phenyl Analog
The target compound exhibits a computed XLogP3-AA of 3.9, compared to approximately 3.6 for the non-brominated 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1][2]. This increase in lipophilicity reflects the contribution of the bromine atom and may influence membrane permeability and protein binding in biological settings.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 3672-39-7): XLogP ~3.6 |
| Quantified Difference | Δ XLogP = +0.3 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
The higher lipophilicity may offer an advantage in optimizing the ADME profile of lead compounds where balanced lipophilicity is critical.
- [1] PubChem Compound Summary for CID 2757115, 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information (2025). View Source
- [2] XLogP3-AA value for 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde analogs (e.g., 8-methyl derivative: 3.6; see molbase.cn entry for CAS 3672-39-7). View Source
